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molecular formula C6H10O2 B1214175 gamma-Caprolactone CAS No. 695-06-7

gamma-Caprolactone

Cat. No. B1214175
M. Wt: 114.14 g/mol
InChI Key: JBFHTYHTHYHCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326495B2

Procedure details

Gamma-caprolactone (28.745 Kg, 251.8 moles) and 4-methoxybenzylamine (38.0 Kg, 277 moles) were placed in a 100 gallon glass lined tank. The solution was heated to 80-85° C. and held at that temperature for 16 hours. TLC on silica gel plates showed the reaction was complete. The TLC system comprised: ethyl acetate with detection at 254 nm. Ethyl acetate (18 gal, 68 L) was slowly charged to the reaction pot after cooling to 60° C. Hexanes (a total of 18 gal, 68 L) were added until a haze was achieved. After ½ hour, to allow crystallization to start, the remainder of the hexanes was added. The slurry was cooled to 25° C. and granulated for 3 hours. The solid was collected by filtration and washed with a 1:1 mixture of ethyl acetate and hexanes. The wet cake was vacuum dried with no additional heat to produce 46.05 Kg (72.8%) of the desired amide; mp 81-82° C.
Quantity
28.745 kg
Type
reactant
Reaction Step One
Quantity
38 kg
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
68 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
72.8%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH:4]([CH2:5][CH3:6])[CH2:3][CH2:2]1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>C(OCC)(=O)C>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][C:1](=[O:8])[CH2:2][CH2:3][CH:4]([OH:7])[CH2:5][CH3:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
28.745 kg
Type
reactant
Smiles
C1(CCC(CC)O1)=O
Step Two
Name
Quantity
38 kg
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
68 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 60° C
WAIT
Type
WAIT
Details
After ½ hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
the remainder of the hexanes was added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 25° C.
WAIT
Type
WAIT
Details
granulated for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with a 1:1 mixture of ethyl acetate and hexanes
CUSTOM
Type
CUSTOM
Details
dried with
TEMPERATURE
Type
TEMPERATURE
Details
no additional heat

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(CNC(CCC(CC)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.05 kg
YIELD: PERCENTYIELD 72.8%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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